N-(3-bromopyridin-2-yl)isoquinolin-5-amine
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Overview
Description
N-(3-bromopyridin-2-yl)isoquinolin-5-amine is a chemical compound with the molecular formula C14H10BrN3 It is a derivative of isoquinoline and pyridine, featuring a bromine atom at the 3-position of the pyridine ring and an amine group at the 5-position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopyridin-2-yl)isoquinolin-5-amine typically involves the coupling of 3-bromopyridine with isoquinolin-5-amine. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromopyridine with a boronic acid derivative of isoquinolin-5-amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromopyridin-2-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents like toluene or DMF are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
N-(3-bromopyridin-2-yl)isoquinolin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromopyridin-2-yl)isoquinolin-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features, such as the bromine atom and amine group, can influence its binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-bromopyridine: A related compound with a similar pyridine structure but different functional groups.
N-(pyridin-2-yl)isoquinolin-5-amine: A compound with a similar isoquinoline and pyridine framework but lacking the bromine atom.
Uniqueness
N-(3-bromopyridin-2-yl)isoquinolin-5-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Biological Activity
N-(3-bromopyridin-2-yl)isoquinolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of isoquinoline derivatives with brominated pyridine compounds. The specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product. For instance, using controlled temperatures and appropriate solvents can enhance the formation of the desired amine structure while minimizing side reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it interacts with specific molecular targets, inhibiting certain enzymes or receptors that are crucial for microbial growth. This interaction leads to a cascade of biochemical events resulting in its observed antimicrobial effects.
Anticancer Effects
The compound has also been studied for its potential anticancer properties. It appears to inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines, suggesting its potential as a lead compound for cancer therapy .
Mechanistic Insights
The mechanism of action for this compound involves binding to specific biological targets, leading to the inhibition of key enzymes or receptors involved in disease pathways. For example, its interaction with certain kinases has been shown to disrupt signaling pathways critical for tumor growth and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the isoquinoline or pyridine moieties can significantly affect potency and selectivity against various biological targets.
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Isoquinoline core with brominated pyridine | Antimicrobial, anticancer |
1-(5-Bromopyridin-2-yl)pyrazol-3-amine | Pyrazole ring with brominated pyridine | Antimicrobial |
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine | Isoquinoline derivative with pyrazole | Unique biological activity |
Case Studies
- Anticancer Activity : A study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains, showing significant inhibition zones in agar diffusion assays, indicating its potential as a new antimicrobial agent .
Properties
Molecular Formula |
C14H10BrN3 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
N-(3-bromopyridin-2-yl)isoquinolin-5-amine |
InChI |
InChI=1S/C14H10BrN3/c15-12-4-2-7-17-14(12)18-13-5-1-3-10-9-16-8-6-11(10)13/h1-9H,(H,17,18) |
InChI Key |
QXXPPTVKHGTWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC3=C(C=CC=N3)Br |
Origin of Product |
United States |
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